Elucidating the Enigmatic Architecture of Napyradiomycin A1: A Technical Guide to its Chemical Structure and Stereochemistry
Elucidating the Enigmatic Architecture of Napyradiomycin A1: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycin A1 is a member of the napyradiomycin family, a group of halogenated meroterpenoid antibiotics first isolated from Streptomyces species.[1][2][3] These compounds have garnered significant interest within the scientific community due to their potent biological activities, including antibacterial action against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, as well as cytotoxic effects against various cancer cell lines.[1][4] The complex polycyclic framework of Napyradiomycin A1, which features multiple stereocenters and halogen atoms, presents a formidable challenge for complete chemical structure and stereochemical elucidation. This technical guide provides an in-depth overview of the methodologies and logical workflows employed to decipher the intricate architecture of Napyradiomycin A1.
Planar Structure Elucidation: A Spectroscopic Approach
The determination of the planar structure of Napyradiomycin A1 relies on a combination of modern spectroscopic techniques to piece together its molecular formula, functional groups, and atomic connectivity.
Initial Characterization
The initial steps in the structure elucidation process involve determining the molecular formula and identifying the key functional groups present in the molecule.
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High-Resolution Mass Spectrometry (HRESIMS): HRESIMS analysis is crucial for establishing the elemental composition of Napyradiomycin A1. For a related compound, 4-dehydro-4a-dechloronapyradiomycin A1, HRESIMS provided a molecular formula of C25H29ClO5.[4] For Napyradiomycin A1 itself, the molecular formula is established as C25H30Cl2O5.[5]
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Infrared (IR) Spectroscopy: The IR spectrum of napyradiomycins reveals the presence of key functional groups. Broad absorption bands around 3360-3294 cm⁻¹ indicate the presence of hydroxyl (-OH) groups, while a strong absorption near 1700 cm⁻¹ is characteristic of a conjugated carbonyl (C=O) functionality.[4][6]
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UV-Vis Spectroscopy: The aromatic nature of the napyradiomycin core is confirmed by its UV absorption pattern, with maxima typically observed around 250, 270, and 360 nm.[4][6]
NMR Spectroscopy: Unraveling the Carbon Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity of the atoms in Napyradiomycin A1. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, HSQC) NMR experiments is employed.
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¹H NMR: The proton NMR spectrum provides information about the different types of protons and their immediate electronic environment. Key signals in the ¹H NMR spectrum of napyradiomycins include exchangeable hydroxyl protons, aromatic protons, olefinic protons, and aliphatic methyl groups.[4]
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¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule, including carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons.
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2D NMR: Two-dimensional NMR experiments are essential for establishing the connectivity between protons and carbons.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.
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The logical workflow for the planar structure elucidation of Napyradiomycin A1 is depicted in the following diagram.
Caption: A logical workflow diagram illustrating the key experimental stages in determining the planar chemical structure of Napyradiomycin A1.
Quantitative NMR Data
The following table summarizes the ¹H and ¹³C NMR spectroscopic data for a closely related derivative, which is instrumental in the identification of Napyradiomycin A1 by comparison.
| Position | ¹³C (δc) | ¹H (δH, J in Hz) |
| 2 | 80.5 | |
| 3 | 59.0 | 4.43 (dd, 11.5, 4.5) |
| 4 | 42.9 | 2.48 (dd, 14.5, 4.5), 2.41 (dd, 14.5, 11.5) |
| 4a | 79.2 | |
| 5 | 162.7 | |
| 5a | 111.4 | |
| 6 | 162.1 | |
| 7 | 98.6 | 6.71 (s) |
| 8 | 164.2 | |
| 9 | 108.7 | 7.19 (s) |
| 9a | 136.0 | |
| 10 | 195.4 | |
| 10a | 83.3 | |
| 11 | 39.9 | 2.48 (d, 7.5) |
| 12 | 115.9 | 4.98 (br t, 7.5) |
| 13 | 141.7 | |
| 13-CH3 | 16.7 | 1.44 (s) |
| 14 | 39.8 | 1.94 (m) |
| 15 | 26.6 | 2.00 (m) |
| 16 | 124.0 | 5.02 (m) |
| 17 | 132.1 | |
| 17-CH3 | 18.0 | 1.58 (s) |
| 17-CH3 | 25.9 | 1.68 (s) |
| Data adapted from a related napyradiomycin derivative for illustrative purposes.[4] |
The following diagram illustrates some of the key HMBC and COSY correlations that are critical for assembling the planar structure of napyradiomycins.
Caption: A conceptual representation of key 2D NMR correlations used in the structural elucidation of the napyradiomycin scaffold. (Note: A real image with overlaid correlations would be used in a publication).
Stereochemistry Determination: Defining the 3D Architecture
The determination of the absolute stereochemistry of Napyradiomycin A1, specifically at its chiral centers (3R, 4aR, 10aS), is a complex task that requires a combination of advanced analytical techniques and chemical synthesis.
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[7] By obtaining a suitable crystal of a napyradiomycin derivative, it is possible to unambiguously determine the three-dimensional arrangement of its atoms.[2]
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7] The resulting CD spectrum, with its characteristic Cotton effects, can be compared to that of known compounds or to theoretical calculations to infer the absolute configuration of the stereocenters.[6]
Asymmetric Total Synthesis
The unambiguous confirmation of the absolute configuration of Napyradiomycin A1 was achieved through its enantioselective total synthesis.[1][3] By synthesizing a single enantiomer of the molecule through a stereocontrolled reaction sequence, and then comparing its spectroscopic data and optical rotation with that of the natural product, the absolute stereochemistry can be definitively assigned. The first asymmetric total synthesis of (-)-Napyradiomycin A1 was a landmark achievement in confirming its stereochemical assignment.[1]
Biosynthetic Insights
Understanding the biosynthesis of napyradiomycins can also provide clues to their stereochemistry. The stereospecificity of the enzymes involved in the halogenation and cyclization reactions of the biosynthetic pathway often dictates the stereochemical outcome of the final natural product.[8][9][10]
The convergence of these methods to assign the absolute configuration of Napyradiomycin A1 is illustrated below.
Caption: A diagram showing the convergence of different analytical and synthetic methods to determine the absolute stereochemistry of Napyradiomycin A1.
Experimental Protocols
General NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 1-5 mg of the purified Napyradiomycin A1 in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
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1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024-2048 scans are common.
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2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. These experiments require longer acquisition times, often several hours, depending on the sample concentration. Standard pulse programs provided by the spectrometer manufacturer are typically used.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.
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Data Analysis: Analyze the 1D and 2D spectra to assign proton and carbon signals and to establish the connectivity of the molecule.
General X-ray Crystallography Protocol
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Crystallization: Grow single crystals of Napyradiomycin A1 or a suitable derivative by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.
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Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
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Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.
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Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.
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Absolute Configuration Determination: If the data is of sufficient quality, determine the absolute configuration using anomalous dispersion effects.
General Circular Dichroism (CD) Spectroscopy Protocol
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Sample Preparation: Prepare a dilute solution of Napyradiomycin A1 in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of less than 1.0 in the UV-Vis spectrum.
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Instrument Setup: Use a CD spectropolarimeter. Calibrate the instrument using a standard, such as camphor-d-sulfonic acid.
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Spectrum Acquisition: Record the CD spectrum over the desired wavelength range, typically from 200 to 400 nm.
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Data Processing: Subtract the spectrum of the solvent blank from the sample spectrum. Convert the data from millidegrees to molar ellipticity ([θ]).
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Data Analysis: Compare the experimental CD spectrum with those of known compounds or with theoretically calculated spectra to assign the absolute configuration.
Conclusion
The complete structural and stereochemical elucidation of Napyradiomycin A1 is a testament to the power of modern analytical and synthetic chemistry. A synergistic approach, combining high-resolution mass spectrometry, multidimensional NMR spectroscopy, X-ray crystallography, chiroptical methods, and enantioselective total synthesis, was essential to unravel its complex molecular architecture. The detailed understanding of the structure of Napyradiomycin A1 is crucial for its potential development as a therapeutic agent and provides a foundation for the synthesis of novel analogues with improved pharmacological properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Napyradiomycin A1 by Snyder [organic-chemistry.org]
- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Napyradiomycin A1 | C25H30Cl2O5 | CID 6438953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. purechemistry.org [purechemistry.org]
- 8. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
